4-METHOXYBENZOIC-D7 ACID
CAS No.: 1219803-08-3
Cat. No.: VC0109688
Molecular Formula: C8H8O3
Molecular Weight: 159.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1219803-08-3 |
---|---|
Molecular Formula | C8H8O3 |
Molecular Weight | 159.19 g/mol |
IUPAC Name | 2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)benzoic acid |
Standard InChI | InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |
Standard InChI Key | ZEYHEAKUIGZSGI-AAYPNNLASA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC([2H])([2H])[2H])[2H] |
SMILES | COC1=CC=C(C=C1)C(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)O |
Chemical Identity and Structure
Basic Chemical Information
4-Methoxybenzoic-d7 acid is a deuterium-labeled analog of 4-methoxybenzoic acid with the following key identifiers:
Parameter | Value |
---|---|
CAS Number | 1219803-08-3 |
Molecular Formula | C8HD7O3 |
Molecular Weight | 159.1905 g/mol |
IUPAC Name | 2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)benzoic acid |
Unlabelled CAS Number | 100-09-4 |
Accurate Mass | 159.0913 |
The compound contains seven deuterium atoms: three in the methoxy group (OCD3) and four in the benzene ring at positions 2, 3, 5, and 6, as indicated in its IUPAC name .
Structural Representation
The molecular structure features a benzene ring with a carboxylic acid group and a methoxy group in the para position. The deuterium labeling occurs at specific positions:
Notation | Structural Information |
---|---|
SMILES | [2H]c1c([2H])c(C(=O)O)c([2H])c([2H])c1OC([2H])([2H])[2H] |
InChI | InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |
This structure results from the replacement of hydrogen atoms with deuterium atoms, which has minimal effect on chemical behavior but significant impact on spectroscopic properties .
Applications and Significance
Analytical Applications
4-Methoxybenzoic-d7 acid serves as a valuable tool in various analytical applications:
Application | Function |
---|---|
Reference Standard | Used in pharmaceutical testing for precise calibration |
Isotopic Tracer | Employed to track chemical transformations and metabolic pathways |
Mass Spectrometry | Provides distinctive isotopic pattern for quantitative analysis |
NMR Spectroscopy | Delivers unique deuterium signals for structural elucidation |
The stable isotope labeling makes this compound particularly useful for distinguishing between compounds or tracking metabolic pathways in various scientific and industrial processes.
Research Significance
The compound has notable research significance:
-
Enables precise tracking and analysis in chemical and biological processes
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Serves as an internal standard for quantitative analysis
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Allows researchers to study reaction mechanisms and kinetics
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Facilitates the investigation of drug metabolism and pharmacokinetics
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Supports the development of analytical methods for environmental monitoring
Synthesis and Production
Synthetic Methods
The synthesis of 4-methoxybenzoic-d7 acid typically involves deuteration of the parent compound:
Method | Description |
---|---|
Catalytic Exchange | Involves exchange of hydrogen atoms with deuterium using D₂ gas and catalysts such as Pd/C |
D₂O Exchange | Uses deuterium oxide as a deuterium source under specific reaction conditions |
Selective Deuteration | Strategic incorporation of deuterium at specific positions |
The synthesis requires careful control of reaction conditions to ensure high deuterium incorporation and chemical purity.
Comparison with Non-Deuterated Analog
Structural Comparison
The deuterated compound differs from its non-deuterated counterpart primarily in isotopic composition:
Compound | Molecular Formula | Molecular Weight |
---|---|---|
4-Methoxybenzoic-d7 acid | C₈HD₇O₃ | 159.1905 g/mol |
4-Methoxybenzoic acid | C₈H₈O₃ | 152.1473 g/mol |
The mass difference of approximately 7 atomic mass units corresponds to the seven hydrogen atoms replaced by deuterium .
Functional Equivalence
While structurally similar, the deuterated and non-deuterated compounds exhibit important differences:
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Chemical reactivity is nearly identical, but reaction rates may differ slightly due to kinetic isotope effects
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Spectroscopic properties show significant differences, particularly in NMR and mass spectra
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Metabolic processing may occur at different rates, making the deuterated version valuable for metabolic studies
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Thermal stability may be slightly enhanced in the deuterated version
Analytical Characterization
Spectroscopic Properties
The deuteration pattern creates distinctive spectroscopic characteristics:
Technique | Characteristic Features |
---|---|
¹H NMR | Simplified spectrum due to replacement of protons with deuterium |
²H NMR | Specific signals corresponding to deuterium positions |
Mass Spectrometry | Molecular ion peak at m/z 159 instead of 152 |
IR Spectroscopy | C-D stretching frequencies differ from C-H stretching |
These spectroscopic differences make 4-methoxybenzoic-d7 acid easily distinguishable from its non-deuterated analog, which is crucial for its application as a reference standard .
Aspect | Information |
---|---|
Toxicity | Similar to non-deuterated version but with limited specific data |
Handling Precautions | Standard laboratory safety protocols recommended |
Storage Requirements | Store below +30°C, preferably at 2-8°C |
Disposal | Follow local regulations for laboratory chemicals |
While deuterated compounds generally have toxicity profiles similar to their non-deuterated counterparts, comprehensive toxicological data specific to 4-methoxybenzoic-d7 acid is limited.
Future Research Directions
The continuing development and application of 4-methoxybenzoic-d7 acid points toward several promising research directions:
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Expanded use as an internal standard in complex environmental analysis
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Development of new analytical methods leveraging its unique isotopic signature
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Application in metabolomics studies to track specific biochemical pathways
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Integration into pharmaceutical development processes for metabolite identification
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Potential use in materials science for studying degradation mechanisms
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